5-Bromo-2,4-dimethylhexa-2,4-dien-1-ol
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Overview
Description
5-Bromo-2,4-dimethylhexa-2,4-dien-1-ol is an organic compound characterized by the presence of a bromine atom, two methyl groups, and a hydroxyl group attached to a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-dimethylhexa-2,4-dien-1-ol typically involves the bromination of 2,4-dimethylhexa-2,4-diene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reagent concentration, to optimize the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,4-dimethylhexa-2,4-dien-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of alcohols, amines, or other substituted derivatives.
Scientific Research Applications
5-Bromo-2,4-dimethylhexa-2,4-dien-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-dimethylhexa-2,4-dien-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and interactions with other molecules. The compound can undergo electrophilic addition reactions, where the bromine atom acts as an electrophile, and the conjugated diene system provides a site for nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylhexa-2,4-diene: Lacks the bromine atom and hydroxyl group, making it less reactive in certain chemical reactions.
5-Bromo-2,4-dimethylhex-2-ene: Similar structure but lacks the conjugated diene system, affecting its reactivity and applications.
Uniqueness
5-Bromo-2,4-dimethylhexa-2,4-dien-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group attached to a conjugated diene system. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications .
Properties
CAS No. |
112768-38-4 |
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Molecular Formula |
C8H13BrO |
Molecular Weight |
205.09 g/mol |
IUPAC Name |
5-bromo-2,4-dimethylhexa-2,4-dien-1-ol |
InChI |
InChI=1S/C8H13BrO/c1-6(5-10)4-7(2)8(3)9/h4,10H,5H2,1-3H3 |
InChI Key |
BJBWOHQRLXEFGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=C(C)Br)C)CO |
Origin of Product |
United States |
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